molecular formula C10H18BrNO3S2 B015962 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate CAS No. 215956-55-1

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate

Cat. No. B015962
M. Wt: 344.3 g/mol
InChI Key: KUZFUMWORONOQW-UHFFFAOYSA-N
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Description

The compound under discussion is a derivative of pyrroline and methanethiosulfonate, indicating its relevance in the field of spin labeling and sulfonate chemistry. These classes of compounds are widely studied for their unique chemical and physical properties, contributing to applications in materials science, biochemistry, and organic synthesis.

Synthesis Analysis

Synthesis of related compounds often involves nucleophilic aromatic substitution, cyclization, and bromination reactions. For instance, the synthesis of tetrakis(2-pyridyl)methane, a compound with a nucleophilic aromatic substitution reaction pathway, provides insight into potential methods for synthesizing related pyrroline derivatives (Matsumoto, Kannami, & Oda, 2003).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of crystallography in understanding conformation and stereochemistry. For instance, the crystal structure of a commonly used spin label provides insights into the arrangement of pyrroline rings and their interactions, highlighting the steric and electronic influences on molecular conformation (Zielke, Eickmeier, Hideg, Reuter, & Steinhoff, 2008).

Chemical Reactions and Properties

Chemical reactions involving halogenated and sulfonated compounds, such as the addition of methanethiol to specific substrates, demonstrate the reactivity and potential for further functionalization of the compound . These reactions are crucial for understanding the compound's reactivity and potential chemical transformations (Davies & Rowley, 1969).

Scientific Research Applications

Synthesis and Labeling Applications

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate has been utilized in the synthesis of new paramagnetic selenophenes. This process involved the use of a key intermediate derivative for the creation of a thiol-specific methanethiosulfonate spin label reagent, demonstrating its utility in chemical synthesis and labeling applications (Kálai et al., 2010).

Membrane Protein Studies

The compound has been employed in the selective labeling of membrane protein sulfhydryl groups. Using electron paramagnetic resonance, it was demonstrated as a thiol-specific spin label in membranes, particularly advantageous for studying sensitive or fragile membranes (Trad et al., 1995).

Development of Novel Nitroxyl Radicals

Research on halogen-containing nitroxyl radicals included the synthesis of various stable nitroxyl radicals using 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate. This highlights its role in the advancement of nitroxyl radical chemistry (Chudinov et al., 1983).

Protein Interaction and Inhibition Studies

A novel reversible thiol-specific spin label was synthesized using this compound, enabling stoichiometric inhibition and active site labeling of papain. This application underscores its potential in probing the structure and function of thiol-containing enzymes (Berliner et al., 1982).

Biochemical Research

The compound has been used in spin-label and fluorescence labeling studies, particularly in investigating thioester bonds in human alpha 2-macroglobulin. Such applications demonstrate its utility in detailed biochemical research, especially in understanding protein structure and function (Zhao et al., 1988).

properties

IUPAC Name

3-bromo-1-hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3S2/c1-9(2)7(6-16-17(5,14)15)8(11)10(3,4)12(9)13/h13H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZFUMWORONOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(N1O)(C)C)Br)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571823
Record name S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate

CAS RN

215956-55-1
Record name S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate
Reactant of Route 2
Reactant of Route 2
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate
Reactant of Route 3
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate
Reactant of Route 4
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate
Reactant of Route 5
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate
Reactant of Route 6
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate

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